Tranexamic acid is classified as an antifibrinolytic agent. It is derived from the amino acid lysine and acts by inhibiting the breakdown of fibrin, a protein essential for blood clotting. The compound is utilized in diverse medical applications, including surgery, trauma management, and treatment of hereditary angioedema.
The synthesis of tranexamic acid has been extensively studied, leading to various methodologies that optimize yield and purity.
Tranexamic acid has the chemical formula and a molecular weight of approximately 157.21 g/mol.
Tranexamic acid participates in various chemical reactions primarily related to its role as an inhibitor of fibrinolysis:
The mechanism by which tranexamic acid exerts its antifibrinolytic effects involves several key processes:
Tranexamic acid exhibits several notable physical and chemical properties:
Tranexamic acid finds extensive use across various medical fields due to its effectiveness in managing bleeding:
Tranexamic acid (TXA) is a synthetic lysine analogue that competitively inhibits the activation of plasminogen to plasmin. Its molecular structure (trans-4-aminomethylcyclohexane-1-carboxylic acid; C8H15NO2) features a cyclohexane ring and an aminomethyl group, enabling reversible binding to the lysine-binding sites (kringle domains) of plasminogen. This binding sterically hinders plasminogen's interaction with fibrin, preventing its conformational activation by tissue plasminogen activator (tPA) [1] [7]. Kinetic studies reveal that TXA reduces plasmin generation by >80% at plasma concentrations of 10–15 mg/L, with maximal inhibition achieved within 2 hours of intravenous administration [3] [8].
TXA exhibits high-affinity binding to both plasminogen and plasmin, with dissociation constants (Kd) in the micromolar range. It occupies five low-affinity sites and one high-affinity site on plasminogen, the latter critical for fibrin binding. The high-affinity site shows a Kd of 1.1 μM, approximately 10-fold lower than ε-aminocaproic acid (EACA), explaining TXA's superior potency [1] [7] [8]. This binding prevents plasminogen adsorption onto fibrin and subsequent plasmin-mediated fibrinolysis.
TXA is 6–10 times more potent than EACA in inhibiting fibrinolysis due to its structural rigidity and higher binding affinity. In vitro studies demonstrate that 50% fibrinolytic inhibition requires TXA concentrations of 5–10 mg/L versus 50–100 mg/L for EACA. Clinically, this translates to lower dosing requirements for TXA to achieve equivalent antifibrinolytic effects [1] [7] [8].
Table 1: Comparative Binding Properties of TXA and EACA
Parameter | Tranexamic Acid (TXA) | ε-Aminocaproic Acid (EACA) |
---|---|---|
Dissociation Constant (Kd) | 1.1 μM | 10–15 μM |
Plasma Concentration for 50% Inhibition | 5–10 mg/L | 50–100 mg/L |
Relative Potency | 1× (Reference) | 0.1–0.15× |
TXA distributes into cerebrospinal fluid (CSF), placenta, and ocular tissues:
Table 2: Tissue Distribution Profile of Tranexamic Acid
Tissue | Concentration Relative to Plasma (%) | Key Clinical Implications |
---|---|---|
Cerebrospinal Fluid | ~10% | Potential neuroactive effects |
Placental/Cord Blood | 100% | Use in obstetric bleeding |
Aqueous Humor | 5–10% (Topical) | Management of traumatic hyphema |
Synovial Fluid | 40–60% | Efficacy in joint surgery |
TXA is eliminated primarily via glomerular filtration, with >95% excreted unchanged in urine. Its elimination half-life is 2 hours (IV) and 11 hours (oral). Renal impairment significantly prolongs clearance:
At high concentrations (>100 mg/L), TXA antagonizes GABAA and glycine receptors in the central nervous system (CNS). This occurs via competitive inhibition at the ligand-binding sites, reducing chloride influx and neuronal hyperpolarization. Clinically, this manifests as seizures, particularly during cardiac surgery where high-dose TXA is used. Electroencephalographic (EEG) studies confirm cortical hyperexcitability within 1 hour of high-dose IV infusion [7] [8]. The risk is heightened by blood-brain barrier disruption (e.g., traumatic brain injury) [9].
TXA inhibits plasmin-mediated cleavage of complement proteins (C3, C5) and prevents consumption of C1 esterase inhibitor (C1-INH). By binding plasminogen, TXA reduces plasmin generation, which otherwise activates the complement cascade. This mechanism reduces angioedema attacks in hereditary angioedema (HAE), with clinical trials showing a 40–50% decrease in attack frequency [5] [10] [8]. TXA is less effective than C1-INH concentrates but remains a low-cost alternative in resource-limited settings.
Table 3: Non-Hemostatic Molecular Targets of Tranexamic Acid
Target | Mechanism | Functional Consequence |
---|---|---|
GABAA Receptor | Competitive antagonism | Seizures, cortical hyperexcitability |
Glycine Receptor | Competitive antagonism | Reduced inhibitory neurotransmission |
Complement C3/C5 | Plasmin-dependent cleavage inhibition | Attenuated inflammatory response |
C1 Esterase Inhibitor | Reduced plasmin-mediated consumption | Prevention of angioedema attacks |
Compound Names Mentioned:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0